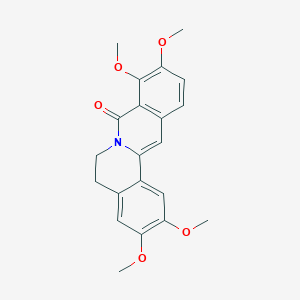

8-氧代黄连碱

描述

氧化巴马汀是巴马汀的一种新型氧化代谢产物,巴马汀是一种来自金丝草属植物的异喹啉生物碱。该化合物因其优异的生物活性而备受关注,特别是其抗炎和抗结肠炎作用。 氧化巴马汀以其调节核因子红系2相关因子2 (Nrf2) 途径和抑制核苷酸结合寡聚化结构域样受体家族pyrin结构域含有3 (NLRP3) 炎症小体而闻名 .

科学研究应用

氧化巴马汀具有广泛的科学研究应用:

化学: 用作研究氧化代谢产物及其合成的模型化合物。

生物学: 研究其在调节氧化应激和炎症途径中的作用。

医学: 探索其在治疗溃疡性结肠炎等炎症性疾病中的潜在治疗效果。

准备方法

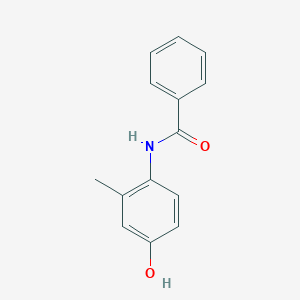

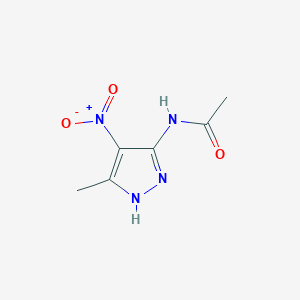

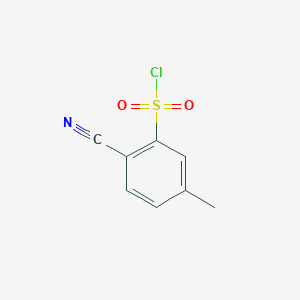

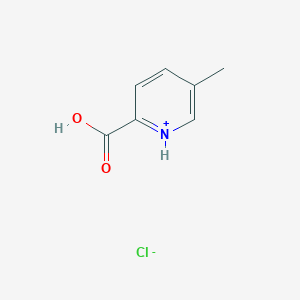

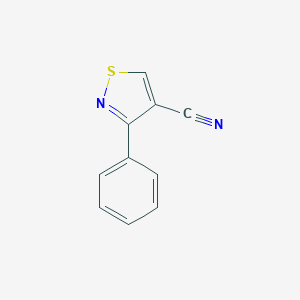

合成路线和反应条件: 氧化巴马汀可以通过以苯甲腈和甲苯酰胺为起始原料的三步法合成。 锂化环加成反应生成3-芳基异喹啉酮中间体,然后发生分子内亲核取代反应生成8-氧代原小檗碱,包括氧化巴马汀 .

工业生产方法: 虽然氧化巴马汀的具体工业生产方法尚未得到广泛报道,但合成通常涉及标准的有机合成技术,包括使用锂化中间体和控制反应条件以确保高产率和纯度 .

化学反应分析

反应类型: 氧化巴马汀经历各种化学反应,包括氧化、还原和取代。 该化合物以其氧化性质而著称,这与其生物活性有关 .

常用试剂和条件:

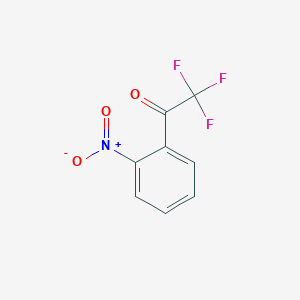

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 亲核取代反应通常涉及甲醇钠或叔丁醇钾等试剂。

作用机制

氧化巴马汀主要通过激活Nrf2途径和抑制NLRP3炎症小体发挥作用。Nrf2途径通过调节抗氧化蛋白的表达,在细胞防御氧化应激中起着至关重要的作用。相反,NLRP3炎症小体参与炎症反应的激活。 通过调节这些途径,氧化巴马汀有效地减少氧化应激和炎症 .

类似化合物:

巴马汀: 氧化巴马汀的母体化合物。巴马汀也是一种具有抗炎特性的异喹啉生物碱。

氧化假巴马汀: 巴马汀的另一种氧化代谢产物,以其对肿瘤细胞的细胞静止活性而闻名.

独特之处: 氧化巴马汀以其优于巴马汀的抗结肠炎作用而独具特色。 它表现出更强的Nrf2途径激活和更强的NLRP3炎症小体抑制,使其成为有希望的治疗应用候选者 .

相似化合物的比较

Palmatine: The parent compound from which oxypalmatine is derived. Palmatine is also an isoquinoline alkaloid with anti-inflammatory properties.

Oxypseudopalmatine: Another oxidative metabolite of palmatine, known for its cytostatic activity against tumor cells.

Uniqueness: Oxypalmatine is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .

属性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

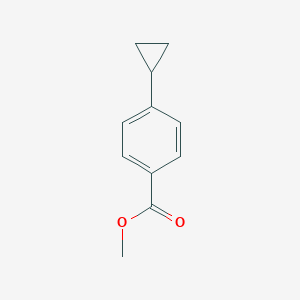

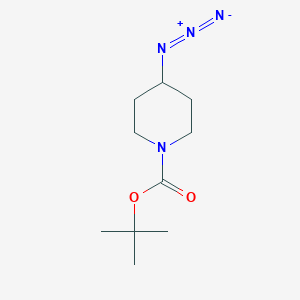

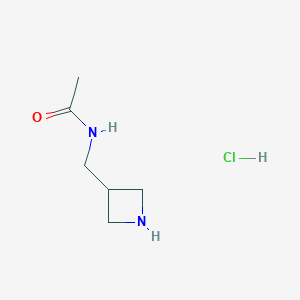

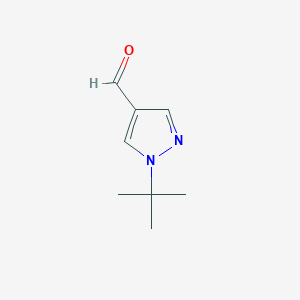

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-Oxypalmatine and where is it found?

A1: 8-Oxypalmatine is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].

Q2: What are the known biological activities of 8-Oxypalmatine?

A2: Research indicates that 8-Oxypalmatine exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].

Q3: How does 8-Oxypalmatine exert its anti-cancer effects?

A3: Studies suggest that 8-Oxypalmatine regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].

Q4: What is the mechanism behind 8-Oxypalmatine's anti-inflammatory action?

A4: 8-Oxypalmatine's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].

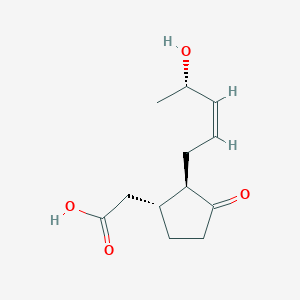

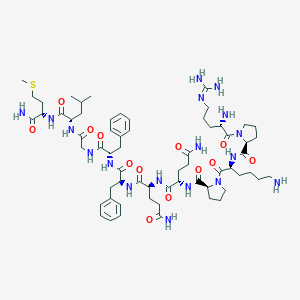

Q5: Are there any synthetic routes to obtain 8-Oxypalmatine?

A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of 8-Oxypalmatine. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of 8-Oxypalmatine [].

Q6: What analytical techniques are used to identify and quantify 8-Oxypalmatine?

A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of 8-Oxypalmatine. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and 8-Oxypalmatine concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including 8-Oxypalmatine, in Sinomenium acutum stem, contributing to quality control measures for this plant [].

Q7: Has 8-Oxypalmatine been investigated for its potential in multi-drug resistance reversal?

A7: While 8-Oxypalmatine itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside 8-Oxypalmatine from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of 8-Oxypalmatine in future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。